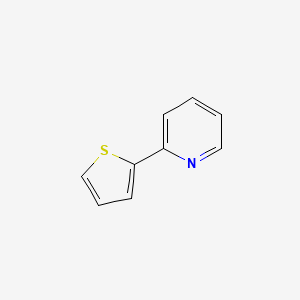

2-(2-Thienyl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.9 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-thiophen-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NS/c1-2-6-10-8(4-1)9-5-3-7-11-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLPKTAFPRRIFQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90186842 | |

| Record name | 2-(2-Thienyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730846 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

3319-99-1 | |

| Record name | 2-(2-Thienyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3319-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Thienyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003319991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Thienyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-thienyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.021 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Theoretical Investigations and Computational Chemistry of 2 2 Thienyl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations have proven to be invaluable tools for understanding the fundamental properties of 2-(2-thienyl)pyridine. These methods allow for the prediction of molecular characteristics that are often difficult or impossible to determine experimentally.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational method that has been widely applied to study the properties of this compound. The B3LYP functional, in conjunction with various basis sets, is a popular choice for these calculations. researchgate.netresearchgate.net

Theoretical calculations using DFT and Hartree-Fock (HF) methods with the 6-311++G(d,p) basis set have been employed to determine the optimized molecular geometry of this compound in its ground state. researchgate.net These computational approaches provide insights into bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the molecule. The calculated geometric parameters are often compared with experimental data, where available, to validate the accuracy of the theoretical models. researchgate.net For instance, the crystal structure of this compound has been determined to be in the monoclinic space group P 21/c. researchgate.net

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP/6-311++G(d,p)) |

| Bond Length | C1-N6 | 1.34 Å |

| Bond Length | C1-C11 | 1.48 Å |

| Bond Length | C11-S13 | 1.72 Å |

| Bond Angle | N6-C1-C11 | 115.5° |

| Dihedral Angle | N6-C1-C11-S13 | 0° or 180° (depending on conformer) |

Note: The specific values can vary slightly depending on the computational method and basis set used. The table presents representative data based on available literature.

The electronic properties of this compound have been investigated through the analysis of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive. researchgate.net For this compound, the HOMO is primarily localized on the electron-rich thiophene (B33073) ring, while the LUMO is distributed over the pyridine (B92270) ring. This distribution is characteristic of many donor-acceptor systems. rsc.org

Table 2: Calculated HOMO, LUMO, and Energy Gap of this compound

| Parameter | Energy (eV) |

| HOMO | -5.21 |

| LUMO | -2.98 |

| Energy Gap (Eg) | 2.23 |

Source: Data derived from DFT calculations on related systems. rsc.org

The vibrational properties of this compound have been extensively studied using DFT calculations. researchgate.netresearchgate.net Theoretical calculations of vibrational frequencies and intensities allow for the simulation of Fourier-transform infrared (FT-IR) and Raman spectra. researchgate.net These simulated spectra are then compared with experimentally recorded spectra to aid in the assignment of vibrational modes. researchgate.net Scaling factors are often applied to the calculated frequencies to improve the agreement with experimental data. researchgate.net For example, studies have used scaling factors of 0.9051 for HF/6-311++G(d,p) and 0.9668 for B3LYP/6-311++G(d,p) calculations. researchgate.net This combined experimental and theoretical approach provides a detailed understanding of the vibrational dynamics of the molecule.

The conformational flexibility of this compound arises from the rotation around the single bond connecting the pyridine and thiophene rings. Conformational analysis has been performed by calculating the relative energy as a function of the torsional angle (N6–C1–C11–S13). researchgate.net These calculations, typically performed using both HF and DFT methods, help to identify the most stable conformers of the molecule. researchgate.net The resulting energy landscape reveals the energy barriers between different conformations and provides insights into the molecule's dynamic behavior in solution. Studies on related N-aromatic acetamides bearing a thiophene ring have highlighted the role of intramolecular interactions, such as S···O=C, in stabilizing certain conformers. researchgate.net

Time-dependent density functional theory (TD-DFT) is a powerful method for studying the excited-state properties of molecules and simulating their electronic absorption and emission spectra. bohrium.comanu.edu.au For this compound and its derivatives, TD-DFT calculations have been used to predict the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved. rsc.orgconicet.gov.ar These calculations often show good agreement with experimental UV-Vis spectra. bohrium.com The method can also be used to investigate the influence of solvents on the electronic spectra by employing models such as the Polarizable Continuum Model (PCM). bohrium.com The calculated transitions are typically characterized as π-π* or n-π* in nature, providing a deeper understanding of the molecule's photophysical behavior. rsc.orgconicet.gov.ar

Conformational Analysis and Energy Landscapes

Ab Initio Methods (e.g., Hartree-Fock)

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of experimental data, have been instrumental in characterizing the fundamental properties of this compound. The Hartree-Fock (HF) method, in particular, has been employed to investigate its molecular geometry and vibrational spectra.

In one comprehensive study, the molecular structure and vibrational wavenumbers of this compound in its ground state were calculated using the ab initio Hartree-Fock method with a 6-311++G(d,p) basis set. researchgate.netresearchgate.net These calculations provided optimized geometric parameters, including bond lengths and angles. The results were then compared with experimental data obtained from FT-IR and micro-Raman spectroscopy, showing a good correlation, particularly after applying scaling factors to the calculated frequencies. researchgate.net For instance, the frequencies calculated by the HF method were scaled by a factor of 0.9051 to better align with experimental observations. researchgate.net

Furthermore, computational methods have been used to explore the conformational landscape of the molecule. By calculating the relative energy as a function of the torsional angle between the pyridine and thiophene rings (defined by atoms N6–C1–C11–S13), researchers identified the most stable conformation of the molecule. researchgate.net These theoretical calculations are foundational for understanding the molecule's structural preferences, which in turn influence its chemical and physical properties.

| Computational Method | Basis Set | Calculated Properties | Key Findings |

| Hartree-Fock (HF) | 6-311++G(d,p) | Molecular geometry, vibrational wavenumbers, conformational energy | Provided good agreement with experimental vibrational spectra after scaling. researchgate.net |

| Hartree-Fock (HF) | 6-311++G(d,p) | Rotational barriers, torsional angle stability | Determined the most stable conformer by analyzing the energy profile of ring rotation. researchgate.net |

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational chemistry is a powerful tool for elucidating Structure-Activity Relationships (SAR), which describe how the chemical structure of a compound influences its biological activity. For derivatives of this compound, methods like Density Functional Theory (DFT) have been used to understand their potential as therapeutic agents.

One study investigated the SAR of a series of 2-(thienyl-2-yl or 3-yl)-4-furyl-6-aryl pyridine derivatives as potential anti-cancer drugs using the DFT method at the B3LYP/6-31G* level of theory. researchgate.net Researchers calculated structural and electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), to understand their role in modulating anticancer activity. researchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons; these factors are crucial in the formation of drug-receptor interactions.

The study revealed that specific structural modifications significantly influenced the biological activity. For example, the presence of a methyl (CH₃) or chloro (Cl) group in the para-position of the aryl ring attached to the pyridine core led to enhanced biological activity. researchgate.net Another key finding from a related study was that a 4-(5-chlorofuran-2-yl)-2-(thiophen-3-yl) moiety was important for displaying topoisomerase II inhibition, a key mechanism for anticancer drugs. nih.gov These computational SAR studies provide valuable guidance for designing more potent and selective drug candidates.

| Compound Series | Computational Method | Key SAR Findings | Implication for Biological Activity |

| 2-thienyl-4-furyl-6-aryl pyridines | DFT (B3LYP/6-31G) | Para-substitution with CH₃ or Cl on the aryl ring enhances activity. researchgate.net | Increased anticancer potential. |

| 2-thienyl-4-furyl-6-aryl pyridines | DFT (B3LYP/6-31G) | The 4-(5-chlorofuran-2-yl)-2-(thiophen-3-yl) moiety is crucial. nih.gov | Important for topoisomerase II inhibition. |

| 2-thienyl-4-furyl-6-aryl pyridines | DFT (B3LYP/6-31G*) | HOMO and LUMO energy values correlate with activity profiles. researchgate.net | Helps predict the biological activity of new derivatives. researchgate.net |

Molecular Docking and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Derivatives of this compound have been the subject of molecular docking studies to explore their potential as inhibitors of various biological targets. For instance, in a study of novel 1,3,4-thiadiazole (B1197879) derivatives bearing a pyridine moiety, molecular docking was performed to establish a binding site with the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK), a known cancer target. mdpi.com

In another study, a copper(II) complex of 2-(2'-thienyl)pyridine, [Cu(pyth)₂Cl₂], was evaluated for its anti-inflammatory activity. researchgate.net Molecular docking results supported this activity by showing that the complex could bind effectively to the cyclooxygenase-2 (COX-2) protein, with a favorable binding energy of –7.67 kcal/mol. researchgate.net Similarly, docking studies of 3-(2-thienyl)- researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine (TTP) were used to understand its interaction with DNA, revealing that the molecule likely binds to the minor groove, a finding supported by experimental data. rsc.org These simulations provide a detailed, atom-level view of the interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-protein complex, thereby rationalizing the observed biological activity and guiding the design of new inhibitors.

| Compound/Derivative | Target Protein | Docking Score (Binding Energy) | Predicted Key Interactions |

| [Cu(pyth)₂Cl₂] | Cyclooxygenase-2 (COX-2) | -7.67 kcal/mol | Supports observed anti-inflammatory activity. researchgate.net |

| 2-thienyl-4-furyl-6-aryl pyridine derivative (1h) | Topoisomerase (1T46 protein) | -9.7 kcal/mol | Strong binding via π–π, π-alkyl, and π–σ interactions. researchgate.net |

| 3-(2-thienyl)- researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine (TTP) | Calf Thymus DNA (ctDNA) | Not specified | Binding in the minor groove, driven by hydrophobic forces. rsc.org |

Synthetic Methodologies and Strategies for 2 2 Thienyl Pyridine and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods provide a straightforward route to the 2-(2-thienyl)pyridine core structure. These approaches often involve the condensation of pre-functionalized pyridine (B92270) and thiophene (B33073) precursors.

Reaction of 2-Thiophenecarboxaldehyde with Pyridine

While specific research detailing the direct reaction of 2-thiophenecarboxaldehyde with pyridine to form this compound is not extensively documented in the provided results, analogous condensation reactions are a fundamental strategy in heterocyclic chemistry. For instance, the condensation of o-aminophenol with thenoyl chloride is a known method to produce 2-(2-thienyl)-1,3-benzoxazoles. researchgate.net Similarly, the reaction of 2-amino-3-hydroxypyridine (B21099) with thenoyl chloride yields 2-(2-thienyl)oxazolo[4,5-b]pyridine. researchgate.net These examples highlight the principle of using a thiophene-based acylating agent to introduce the thienyl group onto a functionalized pyridine or related heterocyclic precursor.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful and widely adopted methods for the formation of the C-C bond between the pyridine and thiophene rings. csic.es These reactions typically involve the coupling of a halogenated heterocycle with an organometallic reagent. csic.es

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for synthesizing this compound and its derivatives. This reaction typically involves the palladium-catalyzed coupling of a thienylboronic acid with a halopyridine or a pyridylboronic acid with a halothiophene.

For example, 2-(5-bromo-2-thienyl)pyridine (B46880) can be synthesized via the Suzuki-Miyaura coupling of 5-bromo-2-thienylboronic acid with a pyridine derivative. A common catalyst system for this transformation is Pd(PPh₃)₄ with a base such as K₂CO₃ in a solvent mixture like dimethylformamide (DMF) and water. Alternatively, coupling 2-thienylboronic acid with a brominated pyridine, such as 5-bromo-2-methoxy-3-methylpyridine, can be achieved using catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) in a toluene/ethanol solvent system with a base like Na₂CO₃ or K₂CO₃.

A general procedure for the Suzuki-Miyaura cross-coupling to obtain 3-(2-thienyl)pyridine (B186547) involves reacting a pyridin-3-yl boronic acid with a halothiophene in the presence of tetrakis(triphenylphosphine)palladium(0) and aqueous sodium carbonate in 1,4-dioxane. chemicalbook.com The reaction is heated to 80°C and then refluxed until the aryl halide is consumed. chemicalbook.com This methodology has been applied to the synthesis of various thienylpyridine compounds. wipo.int

| Reactant 1 | Reactant 2 | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 5-bromo-2-thienylboronic acid | Pyridine derivative | Pd(PPh₃)₄ (5) | K₂CO₃ | DMF/H₂O | 80 | - |

| 2-thienylboronic acid | 5-bromo-2-methoxy-3-methylpyridine | Pd(PPh₃)₄ or PdCl₂(dppf) | Na₂CO₃ or K₂CO₃ | Toluene/Ethanol | 80-100 | - |

| Pyridin-3-yl boronic acid | Halothiophene | Pd(PPh₃)₄ (5) | Na₂CO₃ (aq) | 1,4-Dioxane | 80 then reflux | 78 |

Stille Coupling Reactions

The Stille coupling reaction provides an alternative route to this compound derivatives by coupling an organotin reagent with a halogenated heterocycle. This method is particularly useful for constructing complex molecular architectures.

For instance, 2,5-bis(2-(3,4-ethylenedioxy)thienyl)pyridine has been synthesized via a Stille coupling reaction. electrochemsci.org In another example, 2-(2-thienyl)-6-tributylstannylpyridine was synthesized and subsequently used in Stille cross-coupling reactions with halogenated naphthyridines to create more complex heterocyclic systems. The synthesis of 4-methyl-2-(thiophen-2-yl)pyridine (B1628654) can also be achieved through the Stille coupling of 2-(tributylstannyl)thiophene (B31521) with 4-methyl-2-bromopyridine, although this method can be limited by the toxicity of tin reagents.

| Reactant 1 | Reactant 2 | Catalyst (mol%) | Solvent | Yield (%) |

| 2-(tributylstannyl)thiophene | 4-methyl-2-bromopyridine | PdCl₂(PPh₃)₂ (3) | DMF | 68 |

Directed C–H Bond Functionalization

Directed C–H bond functionalization has emerged as an atom-economical and sustainable alternative to traditional cross-coupling reactions. csic.es This strategy avoids the need for pre-functionalization of the C–H bond, thereby reducing synthetic steps and waste. csic.es

Rh-NHC Catalysis in Selective C–H Functionalization

Rhodium complexes bearing N-heterocyclic carbene (NHC) ligands have proven to be effective catalysts for the selective C–H functionalization of this compound. csic.es These catalysts can direct the reaction to a specific C–H bond, enabling the introduction of various functional groups.

The complex [Rh(µ-Cl)(H)₂(IPr)]₂ (where IPr = 1,3-bis-(2,6-diisopropylphenyl)imidazol-2-ylidene) efficiently catalyzes the selective functionalization of the thiophene ring in this compound with a range of alkenes and internal alkynes. csic.es The reaction proceeds via hydroarylation, leading to the formation of C-C bonds at the C5 position of the thiophene ring with moderate to excellent yields. csic.escsic.es The proposed catalytic cycle involves the initial coordination of the pyridine nitrogen to the rhodium center, followed by cyclometalation and subsequent reaction with the unsaturated substrate. csic.es

Studies have shown that this Rh-NHC catalyzed reaction can be used for the hydroarylation of various internal alkynes and terminal alkenes under relatively mild conditions. csic.escsic.es For example, the hydroarylation of 3,3-dimethylbut-1-ene with this compound using a 5 mol% loading of the Rh-NHC precatalyst in benzene (B151609) at 80°C proceeds efficiently. csic.es

| Substrate 1 | Substrate 2 | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) |

| This compound | Internal Alkynes | [Rh(µ-Cl)(H)₂(IPr)]₂ | 5 | C₆D₆ | 80-100 |

| This compound | Terminal Alkenes | [Rh(µ-Cl)(H)₂(IPr)]₂ | 5 | C₆D₆ | 80 |

This approach represents a significant advancement in the synthesis of functionalized this compound derivatives, offering high selectivity and efficiency. csic.es

Hydroarylation of Alkynes and Alkenes

The direct functionalization of this compound through C-H activation, specifically via hydroarylation of unsaturated partners like alkynes and alkenes, represents an atom-economical approach to creating more complex derivatives. Research has demonstrated that rhodium-N-heterocyclic carbene (NHC) catalysts are particularly effective for this transformation.

A notable catalytic system employs the Rh(III) complex [Rh(µ-Cl)(H)₂(IPr)]₂ (where IPr = 1,3-bis-(2,6-diisopropylphenyl)imidazol-2-ylidene). csic.es This catalyst selectively activates the C-H bond of the thiophene ring in this compound, enabling its addition across various alkenes and internal alkynes. csic.escsic.es The reaction mechanism is understood to involve the initial κ¹N coordination of the this compound, followed by the loss of molecular hydrogen to generate the active catalyst. Subsequently, cyclometalation occurs, followed by coordination of the alkyne or alkene, migratory insertion into the Rh-H bond, and finally, reductive elimination to yield the functionalized product. csic.es

This method provides moderate to excellent yields for a range of substrates under relatively mild conditions. csic.es For instance, the hydroarylation of 3,3-dimethylbut-1-ene with this compound proceeds efficiently at 80 °C. csic.es Cobalt-catalyzed systems have also been explored for hydroarylation reactions, offering an alternative to more expensive noble metal catalysts. beilstein-journals.org

Table 1: Rh-Catalyzed Hydroarylation of Alkenes and Alkynes with this compound Catalyst: [Rh(µ-Cl)(H)₂(IPr)]₂

| Substrate | Product | Conditions | Yield | Reference |

| 3,3-Dimethylbut-1-ene | 2-(5-(3,3-dimethylbutyl)thiophen-2-yl)pyridine | Benzene, 80 °C, 5 mol% catalyst | Good | csic.es |

| 4-Octyne | 2-(5-((Z)-oct-4-en-4-yl)thiophen-2-yl)pyridine | Benzene, 80 °C, 5 mol% catalyst | 90% | csic.es |

| Diphenylacetylene | 2-(5-((Z)-1,2-diphenylvinyl)thiophen-2-yl)pyridine | Benzene, 80 °C, 5 mol% catalyst | 95% | csic.es |

Synthesis of Substituted this compound Derivatives

The synthesis of derivatives of this compound allows for the fine-tuning of its chemical and physical properties. This is achieved by introducing various substituents onto either the pyridine or the thiophene ring.

Introduction of Aromatic Substituents

Aromatic substituents are commonly introduced onto the this compound framework using transition-metal-catalyzed cross-coupling reactions. Methods like the Suzuki-Miyaura coupling are effective for this purpose. This typically requires the pre-functionalization of the this compound scaffold with a halogen, such as iodine or bromine, to create a suitable coupling partner. For example, a general procedure for a Suzuki-Miyaura coupling involves reacting a halothiophene with a pyridinyl boronic acid in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base such as sodium carbonate. chemicalbook.com This strategy can be adapted to couple aryl boronic acids to a halogenated this compound or vice-versa.

Another approach is the direct arylation of the C-H bonds, although controlling regioselectivity can be a challenge. Aluminum chloride has been used to induce the heteroarylation of arenes with halopyridines bearing electron-withdrawing groups, providing a pathway to 2-aryl-substituted pyridines. researchgate.net

Synthesis of Per(2-thienyl)pyridines

The synthesis of highly substituted derivatives, such as penta(2-thienyl)pyridine, showcases the power of modern synthetic methodologies in sterically demanding contexts. A successful route to penta(2-thienyl)pyridine and related symmetrical compounds starts from an easily accessible pyridinol derivative. figshare.comacs.org

The key steps in this synthesis involve:

Preparation of 3,5-dibromo-4-chloro-2,6-di(thiophen-2-yl)pyridine from 4-pyridinol.

A subsequent Suzuki coupling reaction to introduce thienyl groups at the 3- and 5-positions, yielding 4-chloro-2,3,5,6-tetra(thiophen-2-yl)pyridine. acs.org

The final thienyl group is introduced at the 4-position via another cross-coupling reaction to complete the synthesis of penta(2-thienyl)pyridine. acs.orgnih.gov

This multi-step process relies heavily on the efficacy of palladium-catalyzed cross-coupling reactions to form C-C bonds in highly congested systems. acs.org The resulting per(2-thienyl)pyridines are of interest for their unique photophysical and electrochemical properties. figshare.comacs.org

Synthesis of Fused Heterocyclic Systems (e.g., Thienopyridines)

Thienopyridines are bicyclic heterocyclic compounds where a thiophene ring is fused to a pyridine ring. There are six possible isomers depending on the fusion pattern. igi-global.com The synthesis of these systems can be broadly categorized by which ring is constructed onto the other.

One common strategy involves building the thiophene ring onto a pre-existing pyridine core. The intramolecular Thorpe-Ziegler cyclization is a classic method used for this purpose. igi-global.com This reaction typically starts with 3-cyanopyridine-2(1H)-thiones, which are S-alkylated with α-halo compounds. The resulting intermediates then undergo a base-catalyzed intramolecular cyclization to form the fused thieno[2,3-b]pyridine (B153569) system. tandfonline.com

Another prominent method is the Gewald reaction, which can be used to construct a thiophene ring. More recent protocols describe metal-free, site-selective C-H bond thiolation and cyclization of alkynylpyridines using a sulfur source to generate substituted thienopyridines. acs.org For example, 3-ethynylpyridine (B57287) derivatives can be converted into thieno[3,2-b]pyridines. acs.org

Conversely, the pyridine ring can be constructed onto a thiophene. The Skraup reaction, applied to 2-aminothiophene, was one of the earliest methods to produce thieno[2,3-b]pyridine, albeit in low yield. tandfonline.com More contemporary approaches, such as multicomponent cascade reactions, can also be employed to generate the desired fused systems. igi-global.com

Synthesis of Metal Complexes of this compound as Precursors

This compound (tpyH) is an effective C^N cyclometalating ligand, capable of forming stable complexes with a variety of transition metals, including platinum(II), rhodium(III), and copper(II). csic.esscispace.comresearchgate.net These complexes are not only of interest for their photophysical and electrochemical properties but also serve as valuable precursors for the synthesis of more elaborate organometallic structures.

The synthesis of precursor complexes often involves the reaction of the ligand with a simple metal salt. For example, the platinum(II) precursor Bu₄N⁺[Pt(tpy)Cl₂]⁻ is readily prepared and serves as a starting material for a range of other cyclometalated platinum(II) complexes. scispace.com Similarly, photochemical methods have been developed for the synthesis of cyclometalated platinum(II) complexes. Irradiating a solution containing a simple precursor like [PtCl₂(NCPh)₂] and this compound can yield the desired cyclometalated product. nih.govacs.org

The rhodium complex [Rh(µ-Cl)(H)₂(IPr)]₂ reacts with this compound to form an initial adduct, [Rh(Cl)(H)₂(IPr)(N-PyTh)], which is itself a precursor to the catalytically active species in hydroarylation reactions. csic.es These metal complexes, by virtue of their coordinated metal center, activate the ligand for further transformations or act as building blocks for larger supramolecular assemblies. scite.ai

Table 2: Selected Metal Precursor Complexes of this compound

| Precursor Complex | Metal | Synthetic Utility | Reference |

| Bu₄N⁺[Pt(tpy)Cl₂]⁻ | Platinum(II) | Starting material for other Pt(II) complexes | scispace.com |

| [Rh(Cl)(H)₂(IPr)(N-PyTh)] | Rhodium(III) | Intermediate in C-H activation catalysis | csic.es |

| [Cu(pyth)₂Cl₂] | Copper(II) | Studied for structural and vibrational properties | researchgate.net |

| Photochemically generated [Pt(tpy)₂] | Platinum(II) | Formed from [PtCl₂(NCPh)₂] precursor | nih.govacs.org |

Coordination Chemistry and Organometallic Chemistry of 2 2 Thienyl Pyridine Complexes

Ligand Properties of 2-(2-Thienyl)pyridine

The coordination behavior of this compound is dictated by the presence of two potential donor atoms: the nitrogen of the pyridine (B92270) ring and the sulfur of the thiophene (B33073) ring. This arrangement allows for multiple modes of interaction with a metal center.

Bidentate Ligand Behavior (N,S coordination)

This compound can act as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen and the thiophene sulfur atoms. This (N,S) chelation forms a stable five-membered ring. However, the coordination of the thiophene sulfur is generally weaker compared to the pyridine nitrogen. DFT calculations have suggested that for certain cobalt(II) complexes, only the thien-2-yl configuration allows for the coordination of the sulfur atom to the metal center. acs.org In some instances, the ligand exhibits unidentate coordination through the pyridine nitrogen, with the thiophene sulfur remaining uncoordinated. nih.gov This behavior is influenced by the specific metal, its oxidation state, and the other ligands present in the coordination sphere.

Cyclometalation Reactions

A significant aspect of the reactivity of this compound is its ability to undergo cyclometalation. This process involves the activation of a C-H bond on the thiophene ring and the formation of a metal-carbon bond, resulting in a cyclometalated ligand. This reaction typically occurs at the C5 position of the thiophene ring, leading to a stable five-membered metallacycle. csic.esnih.govacs.org

Cyclometalation can be induced photochemically or thermally. nih.govacs.org For instance, irradiation of platinum(II) precursors in the presence of this compound can lead to the formation of cyclometalated complexes. nih.govacs.org The resulting cyclometalated complexes often exhibit unique photophysical properties, such as luminescence. scispace.comnih.gov

A particular type of cyclometalation observed with this compound is "rollover" cyclometalation. In this process, a chelated heterocyclic ligand undergoes an internal rotation, which is then followed by the regioselective activation of a remote C-H bond. researchgate.netnih.gov This leads to the formation of what is known as a "rollover cyclometalated complex". researchgate.netnih.gov

Synthesis and Characterization of Metal Complexes

Complexes of this compound with various transition metals have been synthesized and characterized. The synthetic strategies and resulting complex structures are diverse, reflecting the versatile nature of the ligand.

Platinum(II) Complexes

Platinum(II) complexes of this compound have been extensively studied due to their potential applications in materials science and catalysis. These complexes are often luminescent and can be synthesized through various routes, including reactions with platinum precursors like K₂PtCl₄. scispace.comnih.govscispace.com

The general synthesis of cyclometalated platinum(II) complexes involves the reaction of a platinum(II) salt with this compound, often in a mixed solvent system at elevated temperatures. scispace.com The resulting complexes can feature one or two cyclometalated ligands. nih.govacs.org

Platinum(II) acetylacetonate (B107027) complexes incorporating this compound have been synthesized and characterized. researchgate.netbohrium.com These complexes, with the general formula [Pt(thpy)(acac)], are prepared by reacting a cyclometalated platinum(II) precursor with acetylacetone. researchgate.netbohrium.com The introduction of the acetylacetonate ligand can influence the photophysical properties of the complex. For example, coordination of Pt(II) to this compound derivatives to form acetylacetonate complexes can induce metal-to-ligand charge transfer (MLCT) states, resulting in absorption bands around 400 nm and emission at approximately 550 nm in dichloromethane.

| Complex Type | Ligand | Key Feature | Reference |

| Platinum(II) Acetylacetonate | This compound | Exhibits MLCT states | researchgate.netbohrium.com |

Cyanide complexes of cyclometalated platinum(II) with this compound have also been prepared. The synthesis of complexes with the formula [Pt(tpy)(CN)₂]⁻ has been reported. scispace.comnih.gov These complexes can be synthesized from the corresponding chloro-bridged dimer, [Pt(tpy)Cl]₂, by reaction with potassium cyanide. The resulting dicyano complexes can exhibit interesting photophysical properties, with emission energies being strongly influenced by the cyclometalating ligand. nih.gov However, some platinum(II) cyanide complexes have been found to decompose slowly in acetonitrile. scispace.com

| Complex Formula | Precursor | Key Feature | Reference |

| [Pt(tpy)(CN)₂]⁻ | [Pt(tpy)Cl]₂ | Emission properties dictated by the cyclometalating ligand | scispace.comnih.gov |

Photochromic Diarylethene Complexes

Photochromic complexes incorporating the this compound moiety are of significant interest for their potential applications in molecular switches and data storage. These complexes typically integrate a photoactive diarylethene unit, which undergoes a reversible cyclization/cycloreversion reaction upon irradiation with light of specific wavelengths.

Research has shown the synthesis and characterization of cyclometalated platinum(II) complexes of the type [Pt(C^N)(O^O)], where the C^N ligand is a 2-(2'-thienyl)pyridyl (thpy) derivative containing a dithienylethene (DTE) photochromic unit. acs.org The photochromic behavior of these complexes is sensitive to both the substituents on the pyridyl ring and the nature of the ancillary β-diketonato (O^O) ligand. acs.org Upon UV irradiation, these complexes exhibit a distinct color change, which is reversible upon irradiation with visible light. acs.org

Diarylethene-based ligands featuring a 2-(imidazol-2-yl)pyridine coordination site have also been developed for the synthesis of iron(II) complexes. nih.govresearchgate.net However, in some cases, the formation of dinuclear or tetranuclear iron(II) complexes, where the diarylethene acts as a bridging ligand, can prevent the expected photocyclization reaction. nih.gov In other systems, cobalt(II) and nickel(II) complexes of a perfluorocyclopentene-based diarylethene bearing two terpyridine units have been shown to retain their photochromic properties, although the photocyclization reaction may be slower compared to the free ligand. beilstein-journals.org

Table 1: Examples of Photochromic Diarylethene Complexes

| Metal | Ligand System | Key Feature | Reference |

| Platinum(II) | Cyclometalated thpy with DTE unit | Tunable photochromism | acs.org |

| Iron(II) | Diarylethene with 2-(imidazol-2-yl)pyridine | Formation of multinuclear complexes | nih.govresearchgate.net |

| Cobalt(II), Nickel(II) | Diarylethene with terpyridine units | Retained photochromism | beilstein-journals.org |

Palladium(II) Complexes

Palladium(II) complexes with this compound and its derivatives have been synthesized and characterized. Typically, these complexes adopt a square planar geometry, which is characteristic of Pd(II) ions. For example, complexes with the general formula trans-[PdCl₂L₂], where L represents a pyridine derivative, have been prepared and studied using various spectroscopic methods. uomustansiriyah.edu.iq The synthesis of related compounds sometimes involves the use of catalysts like bis(triphenylphosphine)palladium(II) chloride. tandfonline.com

Rhodium Complexes

The coordination chemistry of this compound (Hthpy) with rhodium has led to the formation of both simple coordination compounds and cyclometalated species. The ligand can undergo selective C-H bond activation at the thiophene ring. For instance, the reaction of a rhodium-N-heterocyclic carbene (NHC) precursor with this compound can lead to the selective oxidative addition of the C-H bond at the 3-position of the thiophene ring, forming a cyclometalated complex, [Rh(Cl)(H)(IPr)(κ²N,C-PyTh)] (where IPr is an NHC ligand). csic.es

Mixed-ligand complexes of rhodium(II) have also been investigated, such as those with the formula [Rh(thpy)₂phen]⁺ (where phen is 1,10-phenanthroline), in which the thpy ligand is in its ortho-C-deprotonated form. researchgate.net The electronic and electrochemical properties of these complexes have been studied, providing insights into their molecular orbital structures. researchgate.net

Iridium(III) Complexes

Iridium(III) readily forms cyclometalated complexes with this compound (Hthpy) due to the strong driving force for C-H activation. The reaction of hydrated iridium(III) chloride with Hthpy yields a chloride-bridged dimeric complex, [{IrCl(thpy)₂}₂]. oup.com This dimer can be cleaved by various unidentate ligands (L) such as pyridine or phosphines to form monomeric adducts of the type [IrClL(thpy)₂]. oup.com In these complexes, the thpy ligand acts as a bidentate C,N-donor, with the iridium binding to the pyridine nitrogen and a carbon atom of the thiophene ring.

A series of cationic iridium(III) complexes with the general formula [Ir(thpy)₂(N^N)][PF₆] have also been synthesized and characterized, where N^N is a bipyridine-based ancillary ligand. rsc.org The photophysical properties of these complexes are of particular interest, as they often exhibit strong phosphorescence. The emission color can be tuned by modifying the ancillary ligand. rsc.org For example, the complex [Ir(thpy)₂(acac)] (where acac is acetylacetonate) is known to be an intense phosphorescent emitter. york.ac.uk

Table 2: Selected Iridium(III) Complexes of this compound

| Complex Formula | Ancillary Ligand (L or N^N) | Key Feature | Reference |

| [{IrCl(thpy)₂}₂] | None (dimer) | Dimeric precursor | oup.com |

| [IrCl(py)(thpy)₂] | Pyridine | Monomeric adduct | oup.com |

| [Ir(thpy)₂(N^N)][PF₆] | Bipyridine derivatives | Tunable phosphorescence | rsc.org |

| [Ir(thpy)₂(acac)] | Acetylacetonate | Intense phosphorescence | york.ac.uk |

Copper(II) Complexes

Copper(II) forms a variety of complexes with this compound (pyth). A common example is [Cu(pyth)₂Cl₂], which has been synthesized and characterized by spectroscopic methods and X-ray crystallography. researchgate.net In this complex, the copper(II) center is coordinated by two nitrogen atoms from the pyridine rings and two chloride ions in a square planar arrangement. researchgate.net The sulfur atoms of the thiophene rings are also involved in weaker interactions, completing an elongated octahedral geometry around the copper ion. researchgate.net

Mixed-ligand complexes of copper(II) containing this compound or related ligands have also been reported. For instance, complexes incorporating thienoyltrifluoroacetonate and other nitrogen-containing ligands like 2,2'-bipyridine (B1663995) have been synthesized. nih.gov Additionally, Schiff bases derived from 6-(3-thienyl)pyridine-2-carboxaldehyde (B1602402) and thiosemicarbazide (B42300) react with copper(II) salts to form complexes where the ligand coordinates through the pyridine nitrogen, the azomethine nitrogen, and the sulfur atom. analis.com.my

Silver(I) Complexes

Silver(I) has a strong affinity for nitrogen and sulfur donors, making this compound an excellent ligand for the construction of coordination polymers. The flexibility of the ligand and the coordination preferences of the silver ion can lead to a variety of supramolecular architectures. For example, a two-dimensional coordination polymer with the formula [Ag₂(L)₂(NO₃)₂(H₂O)]n has been synthesized, where L is a bi(thiophene)-type linking ligand derived from a similar structural motif. In the construction of such polymers, factors like the choice of counter-ion and reaction stoichiometry play a crucial role in determining the final structure, which can range from one-dimensional chains to two-dimensional networks. nih.gov

Iron(II), Zinc(II), Nickel(II) Complexes

Complexes of this compound derivatives with first-row transition metals such as iron(II), zinc(II), and nickel(II) have been explored. Schiff bases derived from 2-thiophenecarboxaldehyde and 2-aminopyridine (B139424) react with metal salts like FeCl₂, NiCl₂, and ZnCl₂ to form complexes. he.com.br In many of these cases, spectroscopic and magnetic studies suggest a distorted octahedral geometry around the metal center, with the ligand coordinating through the azomethine nitrogen and the thiophene sulfur. he.com.br

Specifically, complexes with the general formula ML₂Cl₂ (where M = Fe(II), Ni(II), Zn(II) and L is a Schiff base like N-[2-thienylmethylidene]-2-aminopyridine) have been prepared and characterized. he.com.br For nickel(II), complexes with Schiff bases derived from mercaptothiadiazole and thiophene-2-carboxaldehyde have also been synthesized, yielding compounds with the formula [Ni(L)₂Cl₂]. tandfonline.com

Photophysical and Optoelectronic Properties of 2 2 Thienyl Pyridine and Its Metal Complexes

Luminescence Properties

Phosphorescence Characteristics

The most prominent luminescence feature of 2-(2-thienyl)pyridine metal complexes is their phosphorescence, a property that is heavily exploited in various applications. This phosphorescence arises from the radiative decay from a triplet excited state to the singlet ground state.

Platinum(II) complexes of this compound are known to be intensely phosphorescent. For example, the complex cis-bis(this compound)platinum(II), denoted as Pt(thpy)₂, phosphoresces intensively in the temperature range of 4.2–293 K. researchgate.net Theoretical and experimental studies on cyclometalated Pt(II) complexes with substituted this compound ligands show that they exhibit intense phosphorescence in the orange region of the spectrum. nih.gov The known complex [Pt(L1)(acac)], where HL1 is this compound, displays solely intense phosphorescence from a triplet state of mixed π-π*/MLCT character. york.ac.uk

Iridium(III) complexes containing this compound as a cyclometalated ligand are also renowned for their strong phosphorescence. These d⁶ complexes exhibit intense phosphorescence at room temperature. acs.orgacs.org For instance, a series of heteroleptic iridium(III) complexes with ligands derived from 2-(thiophen-2-yl)pyridine emit yellow-red light with quantum yields ranging from 20.1% to 50.9%. researchgate.net Similarly, four new phosphorescent bis-cyclometalated iridium(III) complexes based on this compound emit in the yellow-to-deep red region with photoluminescence quantum yields between 40.5% and 86.4% in solution at room temperature. researchgate.net

The phosphorescence properties can be tuned by modifying the ligands. For example, new phosphorescent iridium(III) complexes with 2-(3-thienyl)pyridine (B1265745) ligands have been reported to show green and yellow light emission.

Table 1: Phosphorescence Data for Selected this compound Metal Complexes

| Complex | Emission Color | Emission Maxima (nm) | Quantum Yield (%) | Lifetime (µs) | Reference |

| [Ir(tppm)₂(acac)] | Yellow-Red | 558 | 50.9 | 0.33 | researchgate.net |

| [Ir(btppm)₂(acac)] | Yellow-Red | 600 | 20.1 | 0.23 | researchgate.net |

| [Ir(cf3thp)₂(acac)] | Yellow-Red | 572 | 48.7 | 0.29 | researchgate.net |

| [Ir(cf3btp)₂(acac)] | Yellow-Red | 647 | 21.5 | 0.24 | researchgate.net |

| (thp)₂Ir(tpip) | Yellow | - | 40.5-86.4 | - | researchgate.net |

| (cf3thp)₂Ir(tpip) | Orange | - | 40.5-86.4 | - | researchgate.net |

| (cf3btp)₂Ir(tpip) | Deep Red | - | 40.5-86.4 | - | researchgate.net |

| [Ir(3thpy)₃] | Green/Yellow | 498 (solution) / 549 (solid) | 53 | 1.8 | |

| [Ir(3thpy)₂(acac)] | Yellow | 533 (solution) / 557, 604 (solid) | - | - |

Note: This table is interactive and contains data extracted from the text.

Excited State Characterization (e.g., ³ILCT/³MLCT)

The excited states of this compound metal complexes are often characterized by a mixture of different electronic transitions. The lowest energy excited states, which are responsible for the observed phosphorescence, are typically described as having a mixed character of ³ILCT (triplet intraligand charge transfer) and ³MLCT (triplet metal-to-ligand charge transfer).

In many platinum(II) and iridium(III) complexes, the lowest excited state is a triplet state with mixed π-π*/MLCT character. york.ac.uk For cyclometalated platinum(II) complexes, the emission is often attributed to a mixed ³ILCT/³MLCT excited state, localized on the cyclometalated ligand. mdpi.com Similarly, for iridium(III) complexes, the photophysical properties are dominated by the cyclometalated ligand and are attributed to ³MLCT and ³ILCT transitions. researchgate.net

Theoretical studies, such as those using time-dependent density functional theory (TD-DFT), have been instrumental in elucidating the nature of these excited states. For instance, in dinuclear platinum complexes, the emission is presumed to involve a mix of six configurationally distinct excitations: ¹,³π,π*/¹,³ILCT/¹,³MLCT. researchgate.net In some iridium(III) complexes, the lowest-energy absorption band, which leads to phosphorescence, can be attributed to MLCT/IL/ILCT transitions or may be predominantly ILCT in character, depending on the specific ligands. mdpi.com

The contribution of the π-character of the cyclometalated ligand to the lowest excited state is significant. In platinum(II) complexes derived from 2-(2'-thienyl)pyridine, the lowest excited state has a larger contribution from the π-character of the ligand compared to analogous complexes with 2-phenylpyridine (B120327). scispace.com This influences the radiative lifetimes, with the thienylpyridine complexes exhibiting longer lifetimes. scispace.com

Electronic Absorption Spectra

The electronic absorption spectra of this compound and its metal complexes provide valuable information about their electronic structure and transitions. The free ligand itself exhibits absorption bands in the UV region. Upon complexation with a metal, new absorption bands often appear in the visible region, which are characteristic of metal-to-ligand charge transfer (MLCT) transitions.

For instance, in mixed-ligand cyclometalated platinum(II) complexes, replacing a 2-phenylpyridine ligand with a 2-(2'-thienyl)pyridine ligand results in a shift of the MLCT absorption and emission bands to lower energy by approximately 3000 cm⁻¹. scispace.com The electronic absorption spectra of 2-[2-(2-thienyl)ethenyl]pyridine, a related compound, show bands that are blue-shifted in polar solvents, indicating a significant charge transfer (CT) character in the excited state. psu.edu

Theoretical calculations using methods like TD-DFT have been employed to compute and assign the electronic absorption spectra. researchgate.net For platinum(II) complexes, the lower energy absorption bands are often related to HOMO→LUMO transitions. cnr.it The absorption spectra of iridium(III) complexes based on this compound derivatives typically show intense bands in the UV region corresponding to π-π* transitions of the ligands, and weaker, broader bands in the visible region due to spin-forbidden ³MLCT transitions. researchgate.netanalis.com.my

Table 2: Electronic Absorption Data for Selected this compound Derivatives and Complexes

| Compound/Complex | Solvent | Absorption Maxima (λ_max, nm) | Reference |

| 2-[2-(2-thienyl)ethenyl]pyridine | Polar & Non-polar | Broad bands, maxima vary with solvent | psu.edu |

| [Pt(tpy)AB] type complexes | - | MLCT bands shifted to lower energy vs. [Pt(ppy)AB] | scispace.com |

| Iridium(III) complexes | Dichloromethane | Weaker, broader bands in the visible region (e.g., 374 nm) | analis.com.my |

Note: This table is interactive and contains data extracted from the text.

Applications in Organic Electronic Devices

The favorable photophysical and electronic properties of this compound and its metal complexes make them highly suitable for applications in organic electronic devices. Their ability to efficiently emit light upon electrical excitation is particularly valuable.

Organic Light-Emitting Diodes (OLEDs)

One of the most significant applications of this compound complexes is in the fabrication of Organic Light-Emitting Diodes (OLEDs). smolecule.com The high phosphorescence quantum yields and tunable emission colors of iridium(III) and platinum(II) complexes with this compound ligands make them excellent phosphorescent dopants for the emissive layer of OLEDs. researchgate.net

Iridium(III) complexes, in particular, have been used to create highly efficient OLEDs. For example, OLEDs using bis-cyclometalated iridium(III) complexes of this compound as yellow, orange, and deep-red emitters have demonstrated good electroluminescent performance with low efficiency roll-off. researchgate.net One such device based on a trifluoromethyl-substituted this compound iridium(III) complex achieved a very high maximum luminance efficiency of 53.9 cd A⁻¹ and an external quantum efficiency (EQE) of 17.9%. researchgate.net This device maintained a high EQE of 15.4% even at a luminance of 1000 cd m⁻². researchgate.net

The versatility of this compound as a ligand allows for the development of a wide range of phosphorescent emitters for OLEDs, covering different colors of the visible spectrum. acs.org The electronic properties of brominated derivatives of this compound also make them suitable for applications in OLEDs and organic photovoltaics (OPVs). The development of conductive polymers incorporating thienylpyridine units further expands their potential use in OLEDs.

Organic Photovoltaics (OPVs)

The unique structural and electronic properties of this compound have positioned it as a valuable building block in the development of sensitizers for dye-sensitized solar cells (DSSCs), a prominent type of organic photovoltaic technology. The combination of the electron-deficient pyridine (B92270) ring and the electron-rich thiophene (B33073) ring allows for the creation of donor-π-acceptor (D-π-A) architectures, which are crucial for efficient charge separation and transport in photovoltaic devices. nih.gov

Researchers have synthesized novel organic dyes where a this compound unit is a core component. nih.gov For example, a series of thieno-pyridine sensitizers were designed and synthesized for DSSCs, investigating the effect of different anchoring groups on their performance. nih.gov These dyes, which incorporate the this compound scaffold, are designed to have broad absorption spectra and suitable frontier molecular orbital (HOMO/LUMO) energy levels for effective electron injection into the semiconductor (typically TiO₂) and subsequent regeneration by the electrolyte. nih.govnih.gov Theoretical studies using molecular modeling have been employed to predict the suitability of these thiophene-based pyridine dyes for solar cell applications, confirming that the introduction of various functional groups can tune their electronic and photovoltaic properties. nih.gov

In one study, ruthenium(II) complexes featuring a this compound cyclometalating ligand were investigated as sensitizers in DSSCs. mdpi.com Although these specific complexes required a co-adsorbent for proper attachment to the TiO₂ surface, their development highlights the continued exploration of the thienylpyridine motif in metal-based sensitizers for OPVs. mdpi.com The goal of this molecular engineering is to create dyes that not only have high molar extinction coefficients for efficient light harvesting but also possess the electrochemical properties necessary to drive the photovoltaic process, ultimately leading to higher power conversion efficiencies. nih.govacs.org

Table 1: Photovoltaic Parameters of DSSCs Based on Thieno-Pyridine Dyes This table is representative of typical data presented in research on thieno-pyridine based dyes and illustrates the key metrics used to evaluate their performance in dye-sensitized solar cells.

| Dye | Jsc (mA/cm²) | Voc (V) | FF | η (%) |

|---|---|---|---|---|

| 6a | 0.089 | 0.401 | 0.65 | 0.023 |

| 6b | 0.114 | 0.436 | 0.57 | 0.028 |

| 6c | 0.098 | 0.421 | 0.61 | 0.025 |

Data sourced from a study on thieno[2,3-b]pyridine-based sensitizers, where Jsc is the short-circuit current density, Voc is the open-circuit voltage, FF is the fill factor, and η is the power conversion efficiency. nih.gov

Conductive Polymers and Organic Semiconductors

The this compound moiety is a key component in the synthesis of conductive polymers and organic semiconductors due to its planar, π-conjugated structure which facilitates charge transport. The inherent electronic characteristics, with the pyridine as an electron-accepting unit and the thiophene as an electron-donating unit, make it an ideal building block for materials with tunable optoelectronic properties.

Polymers incorporating the this compound unit can be synthesized through both chemical and electrochemical methods. tandfonline.com Research has demonstrated the successful electropolymerization of monomers like 2,5-bis(2-(3,4-ethylenedioxy)thienyl)pyridine, which possesses a donor-acceptor-donor (D-A-D) structure. electrochemsci.org The resulting polymer films are electroactive, meaning their conductivity and color can be reversibly changed by applying an electrical potential. electrochemsci.org This property is central to applications in electrochromic devices and sensors. electrochemsci.org The cyclic voltammogram of such polymers shows distinct oxidation and reduction peaks, confirming the formation of a stable, electroactive film on the electrode surface. electrochemsci.org

The combination of electron-rich (thiophene) and electron-deficient (pyridine) units is a strategic approach to lower the bandgap of the resulting polymers, which is a desirable characteristic for many organic electronic applications. rsc.org This intramolecular charge transfer character makes these materials potential candidates for both p-type (hole-transporting) and n-type (electron-transporting) semiconductors, which are the fundamental components of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.net For instance, a conjugated polymer containing 2,6-bis(2-thienyl)pyridine moieties was synthesized and shown to be a highly selective and sensitive fluorescent sensor for palladium ions, demonstrating the functional applications of these materials.

Table 2: Electrochemical Properties of Poly(2,5-bis(2-(3,4-ethylenedioxy)thienyl)pyridine) Film This interactive table shows the redox peak potentials from the cyclic voltammetry of a polymer film, indicating its electroactive nature.

| Process | Peak Potential (V vs. Ag/AgCl) |

|---|---|

| First Oxidation | 0.65 |

| Second Oxidation | 1.0 |

| Reduction | 0.80 |

Data obtained from cyclic voltammetry measurements of a film on an ITO electrode in a 0.1 M TBABF4/acetonitrile solution. electrochemsci.org

Photochromic Behavior

The this compound framework is integral to the design of advanced photochromic materials, particularly in the class of diarylethenes. scielo.brscielo.br Photochromism is the reversible transformation of a chemical species between two forms, an open-ring and a closed-ring isomer, upon exposure to different wavelengths of light. This light-induced switching of absorption spectra (color) and other properties makes these materials candidates for molecular switches and optical devices. psu.edu

In many of these systems, the this compound unit is part of a larger diarylethene molecule, where the photo-induced cyclization/cycloreversion reaction occurs between the thiophene ring and an adjacent aryl group. scielo.brpsu.edu The electronic properties of the pyridine ring can significantly influence the photochromic performance, including the absorption wavelengths of the two isomers, the quantum yield of the photoreaction (a measure of its efficiency), and the thermal stability of the isomers. scielo.brscielo.br

For example, studies on unsymmetrical diarylethenes containing a pyridine moiety have shown that introducing a thienyl group can effectively enhance the cyclization quantum yield and the conversion ratio to the colored, closed-ring form. scielo.brscielo.br This improvement is partly attributed to stabilizing N···S non-covalent interactions in the molecule's photoreactive conformation. scielo.brscielo.br Furthermore, metal complexes incorporating this compound-based ligands have been shown to exhibit photochromic behavior. acs.orgrsc.org In these cases, coordination to a metal ion like platinum(II) or iridium(III) can modulate the photochromic properties of the ligand, and in some instances, the switching process can be used to control the complex's luminescence. acs.orgrsc.org

Table 3: Photochromic Properties of Pyridine-Containing Diarylethenes in Hexane This table summarizes the absorption maxima of the open (o) and closed (c) isomers and the cyclization quantum yield (Φo→c) for representative diarylethenes, illustrating the effect of the heteroaryl substituent.

| Compound | Peripheral Group | λmax (Open Form, nm) | λmax (Closed Form, nm) | Quantum Yield (Φo→c) |

|---|---|---|---|---|

| 1o/1c | Phenyl | 295 | 585 | 0.35 |

| 2o/2c | Thienyl | 297 | 618 | 0.46 |

| 3o/3c | Thiazyl | 296 | 623 | 0.48 |

Data adapted from a study on the substituent effects in new pyridine-containing diarylethenes. scielo.brscielo.br

Data Storage Applications

The unique properties of this compound and its derivatives have led to their exploration in the field of high-density data storage. Two primary avenues are being investigated: optical data storage based on photochromism and molecular information storage using DNA.

The photochromic behavior of materials containing the this compound unit is directly applicable to optical data storage. psu.eduscientific.net The ability to reversibly switch between two distinct states (e.g., colorless and colored) using light allows for the writing, reading, and erasing of data at the molecular level. psu.edu Diarylethene-based systems, which often incorporate thienyl-pyridine motifs, are particularly promising due to their thermal stability and fatigue resistance, meaning they can undergo many switching cycles without significant degradation. psu.edu Research has demonstrated that diarylethenes containing a this compound unit can be embedded in polymer films (e.g., PMMA) and used for rewritable optical recording. psu.eduscientific.net

A more novel approach involves the expansion of the genetic alphabet for DNA-based data storage. A derivative, 7-(2-thienyl)imidazo[4,5-b]pyridine (Ds), has been developed as an unnatural base. researchgate.netacs.org This molecule forms a stable pair with another unnatural base, allowing for the creation of a third, artificial base pair within a DNA strand. researchgate.netfortunejournals.com This expansion of the genetic alphabet significantly increases the information density that can be stored in a given length of DNA. The Ds-based system has been successfully used in PCR for the amplification of DNA containing this unnatural information, demonstrating its potential for robust and high-capacity data storage applications. researchgate.net Additionally, platinum(II) complexes based on this compound ligands have been noted for their potential applicability in data storage devices, likely leveraging their unique photophysical and electronic properties. researchgate.netresearchgate.net

Applications in Medicinal and Agricultural Chemistry

Anticancer and Antitumor Activity

Derivatives of the 2-(2-Thienyl)pyridine scaffold have demonstrated notable potential in the development of anticancer agents. Research has shown that these compounds can inhibit the growth of various cancer cell lines, including breast, prostate, and hepatocellular carcinoma. ekb.eg

A significant mechanism behind the anticancer efficacy of this compound derivatives is the inhibition of topoisomerases I and II, enzymes crucial for regulating DNA topology during replication and transcription. researchgate.netresearchgate.net

A series of 2-(thienyl-2-yl or -3-yl)-4-furyl-6-aryl pyridine (B92270) derivatives were synthesized and evaluated for their ability to inhibit these enzymes. researchgate.netnih.gov Several compounds within this series demonstrated significant inhibitory activity against topoisomerase II, with some also showing moderate inhibition of topoisomerase I. researchgate.netnih.govnih.gov Specifically, compounds with a 2-thienyl or 3-thienyl group at the 2-position of the central pyridine ring showed moderate to significant topoisomerase I inhibitory activity. researchgate.net Dihydroxylated 2,4-diphenyl-6-thiophen-2-yl pyridine compounds have been investigated as specific catalytic inhibitors of topoisomerase II, showing excellent specificity for topoisomerase II over topoisomerase I. vulcanchem.com

| Compound Series | Target Enzyme(s) | Observed Activity | Reference(s) |

| 2-(Thienyl-2-yl or -3-yl)-4-furyl-6-aryl pyridines | Topoisomerase I & II | Moderate to significant inhibition | researchgate.net, nih.gov, nih.gov |

| Dihydroxylated 2,4-diphenyl-6-thiophen-2-yl pyridines | Topoisomerase II | Excellent specificity and inhibition | vulcanchem.com |

Another key anticancer mechanism of compounds derived from the this compound structure is the inhibition of tubulin polymerization, a process essential for mitotic spindle formation and cell division. mdpi.comnih.gov The thieno[2,3-b]pyridine (B153569) skeleton, a fused version of the this compound core, has been a focus of this research. nih.gov

For instance, a series of 2-(alkoxycarbonyl)-3-(3′,4′,5′-trimethoxyanilino)thieno[2,3-b]pyridines were synthesized and found to be potent inhibitors of tubulin polymerization, leading to antiproliferative activity. nih.gov Similarly, derivatives of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine, which also contains the thienyl-pyridine motif, have been identified as new antiproliferative agents that inhibit cancer cell growth by interacting with tubulin. mdpi.com These compounds bind to the colchicine (B1669291) site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. mdpi.com

| Compound Series | Mechanism | Effect | Reference(s) |

| 2-(Alkoxycarbonyl)-3-(3′,4′,5′-trimethoxyanilino)thieno[2,3-b]pyridines | Inhibition of tubulin polymerization | Antiproliferative activity | nih.gov |

| 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine derivatives | Colchicine-site binding on tubulin | G2/M cell cycle arrest, apoptosis | mdpi.com |

Structure-activity relationship (SAR) studies have been crucial in optimizing the anticancer properties of this compound derivatives. These studies have revealed that specific substitutions on the pyridine and thiophene (B33073) rings significantly influence their biological activity. researchgate.netresearchgate.net

For topoisomerase inhibitors, the presence of a 4-(5-chlorofuran-2-yl)-2-(thiophen-3-yl) moiety was found to be important for significant topoisomerase II inhibition. researchgate.netnih.gov In another study, a structure-activity relationship analysis indicated that a 2-thienyl-4-furylpyridine skeleton was important for topoisomerase I inhibitory activity. researchgate.net DFT studies on 2-(thienyl-2-yl or 3-yl)-4-furyl-6-aryl pyridine derivatives suggested that the presence of a methyl or chloro group at the para-position of the 6-aryl ring enhances anticancer activity. researchgate.net

In the context of tubulin polymerization inhibitors, SAR studies of thieno[2,3-c]pyridine (B153571) derivatives showed that a thiomorpholine-substituted compound exhibited the highest percentage of inhibition against several cancer cell lines. mdpi.com For 3-cyano-2-substituted pyridine derivatives, the addition of a trimethoxy group to the phenyl rings yielded compounds with high tubulin polymerization inhibitory activity. ekb.eg

Inhibition of Tubulin Polymerization

Antibacterial and Antimicrobial Activity

The this compound scaffold is also a component of molecules with significant antimicrobial properties against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Derivatives such as 2-(5-Bromo-2-thienyl)pyridine (B46880) have shown effectiveness against various pathogens, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL. Thieno[2,3-b]pyridine-based compounds have also demonstrated promising antimicrobial activity. ekb.eg For example, certain synthesized thieno[2,3-b]pyridines showed MIC values in the range of 4-16 μg/mL. ekb.eg Additionally, some novel 6‐(quinolin‐2‐ylthio) pyridine derivatives have exhibited promising activity against Candida albicans and moderate antibacterial activity. bohrium.com

| Pathogen | MIC (µg/mL) for 2-(5-Bromo-2-thienyl)pyridine | Reference |

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 16 |

The antimicrobial action of some thienyl-pyridine derivatives is attributed to their ability to inhibit enzymes essential for bacterial growth. The mechanism can involve the disruption of bacterial cell wall synthesis or interference with vital metabolic pathways. Organotin(IV) derivatives of thiophene-2-carboxylic acid have been studied for their inhibitory effects on enzymes like acetylcholinesterase and butyrylcholinesterase, which, while not directly related to bacterial growth, showcases the enzyme inhibitory potential of thiophene-containing compounds. researchgate.net

Anti-inflammatory Properties

Research has also explored the anti-inflammatory potential of compounds containing the this compound structure. Some derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which are key in inflammation and pain pathways. For instance, 2-(5-Bromo-2-thienyl)pyridine has been shown to inhibit COX-1 and COX-2.

In other studies, newly synthesized pyridine and thiazole-based hydrazides were evaluated for their anti-inflammatory properties by looking at the inhibition of protein denaturation. acs.org Furthermore, ruthenium(II) terpyridine complexes, where one of the ligands is 4'-(2-thienyl)-2,2':6',2''-terpyridine, have demonstrated superior anti-inflammatory activities by inhibiting albumin denaturation. researchgate.net Indole derivatives with a 2-thienyl substituent have also been synthesized and evaluated for their anti-inflammatory activities. idosi.org

Antiviral Properties

Derivatives of the thienopyridine scaffold, which is structurally related to this compound, have demonstrated notable potential as antiviral agents. These compounds have been synthesized and evaluated against several viruses, showing activity that warrants further investigation.

One area of significant research involves the activity of thieno[2,3-b]pyridine derivatives against Herpes Simplex Virus type 1 (HSV-1). A series of ethyl 4-(phenylamino)thieno[2,3-b]pyridine-5-carboxylate analogues were synthesized and tested for their ability to inhibit HSV-1. d-nb.inforesearchgate.net Among the tested compounds, one derivative, ethyl 4-anilino-thieno[2,3-b]pyridine-5-carboxylate , demonstrated a significant inhibitory effect, reducing HSV-1 infection by nearly 86% at a concentration of 50µM. d-nb.inforesearchgate.net Importantly, these compounds did not show cytotoxicity to the host cells at the same concentration, suggesting a selective mechanism of action against a specific step in the viral replication cycle. d-nb.info

The thienopyridine scaffold has also been identified as a promising framework for developing inhibitors of the Human Immunodeficiency Virus (HIV). google.comnih.gov Patent literature describes a class of thieno[2,3-b]pyridine derivatives specifically designed as HIV replication inhibitors. google.com These compounds are noted for their ability to efficiently inhibit the replication of the virus, highlighting their potential as a new class of anti-retroviral agents. google.com Further research into related heterocyclic systems showed that modifying the core structure, for example into 4-(phenylamino)-1H-pyridazino[3,4-b]pyridine derivatives, could lead to enhanced anti-HIV activity compared to the initial thienopyridine series. nih.govrsc.org

Additionally, the broader structural class of thienyl-pyrimidines has been explored for antiviral applications. Specifically, 2-(2-Thienyl)-5,6-dihydroxy-4-carboxypyrimidines were identified as inhibitors of the hepatitis C virus (HCV) NS5B polymerase, a key enzyme in the virus's replication process. mdpi.com

| Compound Class/Derivative | Target Virus | Key Research Finding | Reference |

|---|---|---|---|

| 4-(Phenylamino)thieno[2,3-b]pyridines | Herpes Simplex Virus type 1 (HSV-1) | One derivative showed 86% inhibition of viral infection at 50µM with no host cell cytotoxicity. | d-nb.inforesearchgate.net |

| Thieno[2,3-b]pyridine derivatives | Human Immunodeficiency Virus (HIV) | Identified as a novel class of HIV replication inhibitors. | google.com |

| 2-(2-Thienyl)-5,6-dihydroxy-4-carboxypyrimidines | Hepatitis C Virus (HCV) | Act as inhibitors of the viral NS5B polymerase. | mdpi.com |

Antimalarial Activity

The fight against malaria, a disease marked by growing drug resistance, has spurred the search for novel therapeutic agents. The thieno[2,3-b]pyridine scaffold has emerged as a promising starting point for the development of new antimalarial drugs. nih.gov

Research has identified 4-phenylthieno[2,3-b]pyridines as selective inhibitors of the plasmodial glycogen (B147801) synthase kinase-3 (PfGSK-3), an enzyme that has been suggested as a new target for antimalarial therapy. nih.gov Initial compounds in this class showed antiplasmodial activity, and subsequent studies focused on optimizing their properties. nih.gov It was discovered that attaching alkylamino side chains to the 4-phenyl ring of the thienopyridine core could improve both the antiplasmodial activity and the aqueous solubility of these inhibitors. nih.gov

A notable feature of these molecules is their axial chirality, which has a significant impact on their biological activity. When one of the more promising derivatives was separated into its individual atropisomers (enantiomers that are stable due to restricted rotation), it was demonstrated that the (+)-enantiomer was the more active form, known as the eutomer. nih.gov This highlights the importance of stereochemistry in the design of these potential antimalarial agents. The mechanism of action for some pyridine-based antimalarials is thought to be similar to that of chloroquine, which also contains a pyridine moiety, while others act through the inhibition of targets like dihydrofolate reductase-thymidylate synthase (DHFR-TS). researchgate.net

| Compound Class | Proposed Target | Key Research Finding | Reference |

|---|---|---|---|

| 4-Phenylthieno[2,3-b]pyridines | Plasmodial Glycogen Synthase Kinase-3 (PfGSK-3) | Attachment of alkylamino side chains improves activity and solubility. Axial chirality is crucial for biological activity. | nih.gov |

| Pyridine-based chalcones | Plasmodium falciparum DHFR-TS | Molecular docking suggests interaction with the enzyme's active site. | researchgate.net |

Neurological Disorders

The this compound structural unit is a key component in several novel compounds being investigated for the treatment of various neurological and neurodegenerative disorders. These investigations span conditions from sleep and seizure disorders to Alzheimer's and Parkinson's disease.

A significant breakthrough came from the identification of benzamide (B126) compounds derived from 2-(2-thienyl)imidazo[1,2-a]pyridine, a related heterocyclic system. nih.gov Research using fluorescence-based assays and electrophysiological methods identified two particularly interesting compounds:

DS1 (4-chloro-N-[6,8-dibromo-2-(2-thienyl)imidazo[1,2-a]pyridine-3-yl benzamide) : This compound was found to be a potent agonist of α4β3δ GABA(A) receptors. nih.gov

DS2 (4-chloro-N-[2-(2-thienyl)imidazo[1,2-a]pyridine-3-yl benzamide) : This compound acts as the first known selective positive allosteric modulator of delta-containing GABA(A) receptors. It enhances the tonic current mediated by these extrasynaptic receptors, which are involved in regulating thalamocortical rhythms associated with sleep, vigilance, and seizure disorders. nih.gov

These findings suggest that such compounds could offer new therapeutic approaches for sleep disorders, epilepsy, and pain management. nih.govresearchgate.net Furthermore, agonists for the A1 adenosine (B11128) receptor based on the thieno[2,3-b]pyridine scaffold have been explored for treating neurological diseases like epilepsy. researchgate.net

Other research has focused on preventing axonal degeneration, a key pathological event in many neurological conditions, including Alzheimer's disease, Parkinson's disease, and peripheral neuropathy. google.com Substituted pyridine derivatives have been developed as inhibitors of SARM1, an enzyme central to the process of axonal degeneration. By inhibiting SARM1, these compounds may slow or prevent the progression of these devastating diseases. google.com The compound 2-(2-Thienyl)ethyl toluene-p-sulphonate also serves as a chemical intermediate in the synthesis of pharmaceuticals targeting neurological conditions such as Parkinson's disease.

| Compound/Derivative | Proposed Mechanism/Target | Potential Therapeutic Area | Reference |

|---|---|---|---|

| DS1 (a 2-(2-thienyl)imidazo[1,2-a]pyridine derivative) | Potent agonist of α4β3δ GABA(A) receptors | Sleep disorders, seizure disorders, analgesia | nih.gov |

| DS2 (a 2-(2-thienyl)imidazo[1,2-a]pyridine derivative) | Selective positive allosteric modulator of δ-GABA(A) receptors | Sleep disorders, seizure disorders, analgesia | nih.gov |

| Thieno[2,3-b]pyridine derivatives | A1 adenosine receptor agonists | Epilepsy | researchgate.net |

| Substituted pyridine derivatives | SARM1 inhibitors | Neurodegenerative diseases (e.g., Alzheimer's, Parkinson's), peripheral neuropathy | google.com |

Agricultural Applications (Pesticides, Herbicides)